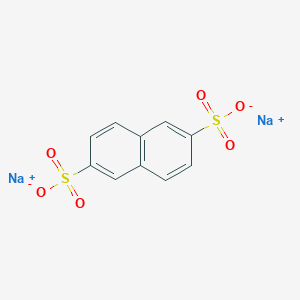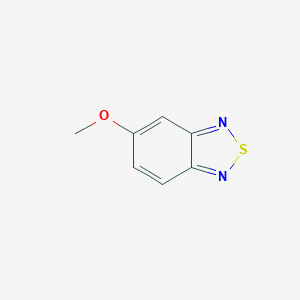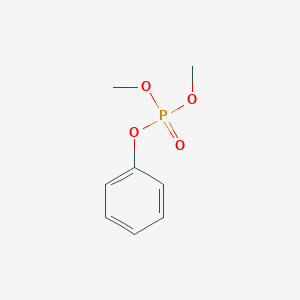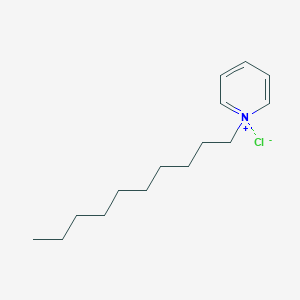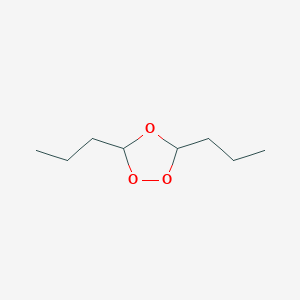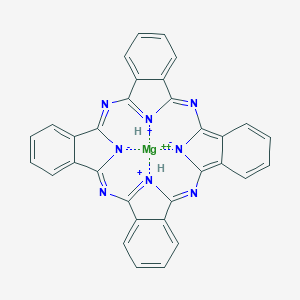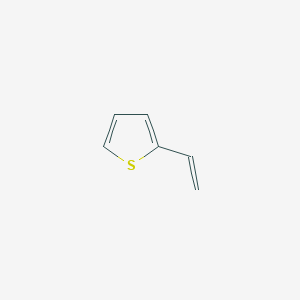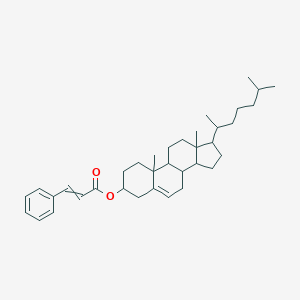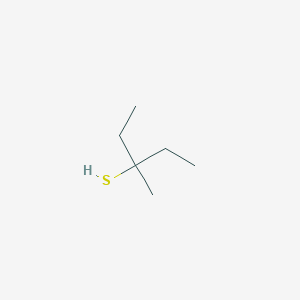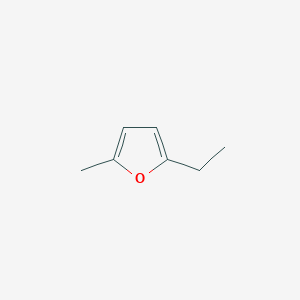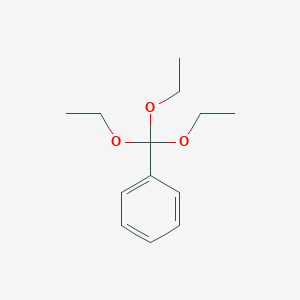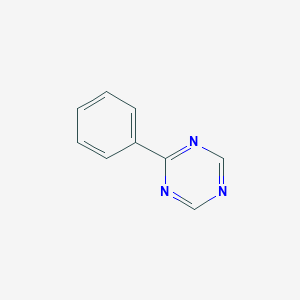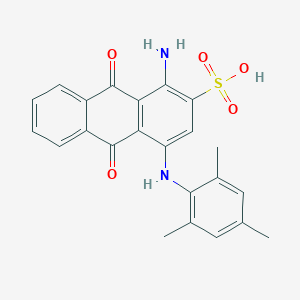
1-Amino-9,10-dihydro-9,10-dioxo-4-(2,4,6-trimethylanilino)anthracene-2-sulphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-9,10-dihydro-9,10-dioxo-4-(2,4,6-trimethylanilino)anthracene-2-sulphonic acid, also known as DAS, is a synthetic compound that belongs to the class of anthraquinone dyes. It has been extensively studied for its potential applications in scientific research, particularly in the fields of biochemistry and molecular biology.
Wirkmechanismus
The mechanism of action of 1-Amino-9,10-dihydro-9,10-dioxo-4-(2,4,6-trimethylanilino)anthracene-2-sulphonic acid is based on its ability to intercalate into DNA and RNA molecules. This intercalation results in changes to the conformation of the nucleic acid molecule, which can affect its ability to interact with other molecules and perform its biological functions.
Biochemische Und Physiologische Effekte
1-Amino-9,10-dihydro-9,10-dioxo-4-(2,4,6-trimethylanilino)anthracene-2-sulphonic acid has been shown to have a variety of biochemical and physiological effects, including inhibition of DNA polymerase activity, inhibition of RNA synthesis, and inhibition of protein synthesis. It has also been shown to induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-Amino-9,10-dihydro-9,10-dioxo-4-(2,4,6-trimethylanilino)anthracene-2-sulphonic acid is its high quantum yield, which makes it a highly sensitive fluorescent dye for biomolecule labeling. However, one limitation is its tendency to bind non-specifically to proteins and other biomolecules, which can interfere with experimental results.
Zukünftige Richtungen
There are several potential future directions for research on 1-Amino-9,10-dihydro-9,10-dioxo-4-(2,4,6-trimethylanilino)anthracene-2-sulphonic acid. One area of interest is the development of new methods for synthesizing 1-Amino-9,10-dihydro-9,10-dioxo-4-(2,4,6-trimethylanilino)anthracene-2-sulphonic acid and related compounds that are more efficient and cost-effective. Another area of interest is the development of new applications for 1-Amino-9,10-dihydro-9,10-dioxo-4-(2,4,6-trimethylanilino)anthracene-2-sulphonic acid in areas such as drug discovery and diagnostics. Finally, there is a need for further research into the mechanism of action of 1-Amino-9,10-dihydro-9,10-dioxo-4-(2,4,6-trimethylanilino)anthracene-2-sulphonic acid and its effects on biological systems, which could lead to the development of new therapeutic interventions.
Synthesemethoden
1-Amino-9,10-dihydro-9,10-dioxo-4-(2,4,6-trimethylanilino)anthracene-2-sulphonic acid can be synthesized by the reaction of 2,4,6-trimethylaniline with 1,4-diaminoanthraquinone-2-sulfonic acid in the presence of sulfuric acid. The resulting compound is then oxidized with potassium permanganate to yield 1-Amino-9,10-dihydro-9,10-dioxo-4-(2,4,6-trimethylanilino)anthracene-2-sulphonic acid.
Wissenschaftliche Forschungsanwendungen
1-Amino-9,10-dihydro-9,10-dioxo-4-(2,4,6-trimethylanilino)anthracene-2-sulphonic acid has been used in a variety of scientific research applications, including DNA sequencing, protein analysis, and enzyme assays. It is commonly used as a fluorescent dye for labeling biomolecules, as it has a high quantum yield and excitation and emission spectra that are compatible with commonly used fluorescence detection systems.
Eigenschaften
CAS-Nummer |
1833-57-4 |
|---|---|
Produktname |
1-Amino-9,10-dihydro-9,10-dioxo-4-(2,4,6-trimethylanilino)anthracene-2-sulphonic acid |
Molekularformel |
C23H20N2O5S |
Molekulargewicht |
436.5 g/mol |
IUPAC-Name |
1-amino-9,10-dioxo-4-(2,4,6-trimethylanilino)anthracene-2-sulfonic acid |
InChI |
InChI=1S/C23H20N2O5S/c1-11-8-12(2)21(13(3)9-11)25-16-10-17(31(28,29)30)20(24)19-18(16)22(26)14-6-4-5-7-15(14)23(19)27/h4-10,25H,24H2,1-3H3,(H,28,29,30) |
InChI-Schlüssel |
YKHGPGKCMQFZSK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)O)C |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)O)C |
Andere CAS-Nummern |
1833-57-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



